Sorbitan Isostearate
Description
Historical Context and Evolution of Sorbitan (B8754009) Ester Chemistry
The development of sorbitan esters is part of the broader history of surfactants in the 20th century. While their ethoxylated derivatives, polysorbates, were patented as early as 1943, sorbitan esters as a distinct class of non-ionic surfactants have been in popular use for over 50 years. huanachemical.comrsc.org The initial commercial production processes often involved a one-step direct, base-catalyzed reaction of sorbitol with a fatty acid at high temperatures, sometimes exceeding 260°C. justia.comgoogle.com
A significant challenge with these early methods was the production of highly colored products, which often required subsequent bleaching steps to be commercially acceptable. justia.comgoogle.com This spurred the evolution of sorbitan ester chemistry towards more refined manufacturing processes. A key development was the introduction of a two-step process. researchgate.net This improved method involves first the acid-catalyzed dehydration of sorbitol to form anhydro sorbitol (a mixture of sorbitan isomers), followed by the esterification of this intermediate with a fatty acid in the presence of an alkaline catalyst at lower temperatures (not exceeding 215°C). justia.comgoogle.com This approach yields products with substantially less color. justia.com Further research has focused on optimizing catalysts and reaction conditions to control the composition of the final product, which is a complex mixture of mono-, di-, and triesters of sorbitan isomers. researchgate.netresearchgate.net
Rationale for Research Focus on Sorbitan Isostearate within the Class of Nonionic Surfactants
Within the diverse family of sorbitan esters, this compound has garnered specific research interest due to the unique properties imparted by its fatty acid component, isostearic acid. Unlike the linear saturated (e.g., stearic) or unsaturated (e.g., oleic) fatty acids used in other common sorbitan esters, isostearic acid is a branched-chain saturated fatty acid. tiiips.comalfa-chemistry.com This molecular branching introduces several distinct advantages.
Firstly, the branched structure disrupts the orderly packing of the fatty acid chains, resulting in a compound that is a liquid at room temperature, unlike the waxy solid form of its linear counterpart, sorbitan stearate (B1226849). acs.orgtiiips.com This low melting point is highly advantageous for formulating pourable products and for use in systems where heating is not desirable. alfa-chemistry.com Secondly, because isostearic acid is fully saturated, this compound exhibits superior oxidative stability. alfa-chemistry.com It does not readily break down or alter its color and odor upon exposure to air, a common issue with unsaturated esters like sorbitan oleate. alfa-chemistry.com This stability is crucial for ensuring the shelf-life and integrity of formulations. alfa-chemistry.com These combined characteristics of being a liquid, stable, and effective emulsifier make this compound a subject of focused research for creating robust and high-performance surfactant systems.
Scope and Significance of this compound in Advanced Material Systems
The unique physicochemical properties of this compound extend its utility beyond conventional lotions and creams into the realm of advanced material systems. Its efficacy as a water-in-oil emulsifier and its excellent stability make it a valuable component in the development of specialized materials. alfa-chemistry.com
One significant area of application is in the formation of nanovesicles, specifically niosomes. researchgate.net Niosomes are vesicles formed from the self-assembly of non-ionic surfactants in an aqueous phase and are investigated for their potential as drug delivery systems. This compound (also known by the trade name Span 120) has been identified as a novel surfactant for creating these niosomal systems, which can encapsulate active ingredients for sustained release. researchgate.net
In the field of polymer composites, surfactants are used to improve the compatibility and dispersion of fillers within a polymer matrix. Sorbitan esters, including the isostearate variant, can function as dispersing agents, ensuring that particulate or fibrous additives are evenly distributed, which is critical for achieving desired mechanical and functional properties in the final composite material. alfa-chemistry.comgoogle.com
Furthermore, this compound is instrumental in creating stable oleofoams—foams where the continuous phase is oil rather than water. acs.org Its ability to function effectively at the air-oil interface allows for the incorporation of a high volume of air into an oil matrix, which can be used to create novel textures and reduce the caloric content of food products. acs.org Its superior stability also makes it particularly suitable for aerosol systems, where it ensures the formation of consistent and effective emulsions upon dispensing. alfa-chemistry.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂₄H₄₆O₆ | specialchem.comnih.gov |
| CAS Number | 71902-01-7 | specialchem.comnih.gov |
| Molecular Weight | 430.6 g/mol | tiiips.comnih.gov |
| Physical Description | Yellowish, oily liquid | alfa-chemistry.comspecialchem.com |
| HLB Value | 4.3 - 4.7 | atamankimya.comalfa-chemistry.comknowde.com |
| Solubility | Soluble in oils and organic solvents; dispersible in water | tiiips.com |
Table 2: Comparative Properties of Common Sorbitan Esters
| Feature | This compound | Sorbitan Stearate | Sorbitan Oleate |
|---|---|---|---|
| Fatty Acid Type | Branched, Saturated (Isostearic Acid) | Linear, Saturated (Stearic Acid) | Linear, Unsaturated (Oleic Acid) |
| Physical Form at Room Temp. | Liquid | Waxy Solid/Flakes | Liquid |
| Oxidative Stability | High | High | Low (prone to oxidation) |
| Key Characteristics | Excellent stability, low melting point, effective W/O emulsifier. alfa-chemistry.com | Thickening and stabilizing properties in W/O emulsions. atamanchemicals.com | Good W/O emulsifier, but less stable over time. acs.org |
Properties
CAS No. |
54392-26-6 |
|---|---|
Molecular Formula |
C24H46O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H46O6/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(27)29-18-21(26)24-23(28)20(25)17-30-24/h19-21,23-26,28H,3-18H2,1-2H3/t20-,21+,23+,24+/m0/s1 |
InChI Key |
NCHJGQKLPRTMAO-XWVZOOPGSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Sorbitan Isostearate
Fundamental Dehydration Pathways of Sorbitol to Sorbitan (B8754009) Intermediates
The initial and most critical stage in the synthesis of sorbitan esters is the intramolecular dehydration of sorbitol, a hexahydric alcohol. wikipedia.orgbiointerfaceresearch.com This reaction, typically catalyzed by an acid, involves the elimination of one or more water molecules from the sorbitol backbone to form a mixture of cyclic ethers known as sorbitans. wikipedia.orgjournal-of-agroalimentary.ro The control of this step is paramount as it dictates the composition of the intermediates available for the subsequent esterification.
The dehydration of sorbitol does not yield a single compound but rather a complex mixture of cyclic isomers. wikipedia.orgacs.org The primary products are monoanhydro sorbitols, which are five- or six-membered cyclic ethers. The main isomers formed include 1,4-anhydrosorbitol (1,4-sorbitan), 1,5-anhydrosorbitol, and 3,6-anhydrosorbitol. wikipedia.orgrsc.org Of these, the five-membered 1,4-sorbitan is generally the predominant product under carefully controlled reaction conditions. wikipedia.org
Further dehydration can occur, leading to the formation of a dianhydro sorbitol, 1,4,3,6-dianhydrosorbitol, commonly known as isosorbide (B1672297). wikipedia.orgrsc.org However, for the synthesis of sorbitan esters, the goal is to favor the formation of mono-cyclic sorbitans, as the rate of sorbitan formation is typically greater than that of isosorbide. wikipedia.org The selectivity towards specific isomers is a key challenge, as only certain isomers, like 1,4-sorbitan and 3,6-sorbitan, are intermediates that lead to the formation of isosorbide in subsequent reactions, making the initial dehydration pathway crucial for the final product distribution. rsc.org
| Isomer | Ring Structure | Formation Pathway | Role in Further Reactions |
| 1,4-Anhydrosorbitol (1,4-Sorbitan) | 5-membered furanose ring | Primary mono-dehydration product; often dominant. wikipedia.org | Key intermediate for esterification and isosorbide synthesis. rsc.org |
| 1,5-Anhydrosorbitol | 6-membered pyranose ring | Mono-dehydration product. | Generally considered a stable byproduct under typical conditions. rsc.org |
| 3,6-Anhydrosorbitol | 5-membered furanose ring | Mono-dehydration product. | Intermediate for isosorbide synthesis. rsc.org |
| Isosorbide (1,4:3,6-Dianhydrosorbitol) | Fused di-furanose rings | Secondary, di-dehydration product from sorbitan. wikipedia.org | Generally considered a byproduct in sorbitan ester synthesis. |
The formation of anhydrosorbitol (sorbitan) is governed by both kinetic and thermodynamic factors. oup.com Thermodynamic analyses show that the two-step dehydration of sorbitol is an endothermic process. figshare.comacs.org The first dehydration to sorbitan is considered an irreversible reaction, while the subsequent dehydration of sorbitan to isosorbide is reversible. figshare.comacs.org
Kinetic studies indicate that temperature is a crucial factor. rsc.org Lower temperatures can decrease the generation of byproducts during the initial dehydration, while higher temperatures promote the forward reaction in the second dehydration step to isosorbide. figshare.com For instance, the dehydration rate is proportional to temperature, but selectivity can be compromised at elevated temperatures (over 200°C), leading to extensive byproduct formation. rsc.orgnsmsi.ir A mechanistic study involving sulfuric acid catalysis proposed that the preferential formation of 1,4-sorbitan is due to an SN2 reaction on the primary C1 of sorbitol, which is attacked by the hydroxyl group of the secondary C4. oup.com The reaction kinetics can be modeled as a first-order pseudo-homogeneous process, and such models are crucial for designing reactors and optimizing the dehydration process. figshare.com
| Factor | Influence on Sorbitol Dehydration | Research Finding |
| Thermodynamics | Endothermic process | The first dehydration (sorbitol to sorbitan) is irreversible, while the second (sorbitan to isosorbide) is reversible. figshare.comacs.org |
| Kinetics (Temperature) | Increases reaction rate but can reduce selectivity | Below 180°C, the reaction is very slow. Above 200°C, the rate is high, but byproduct formation increases significantly. rsc.org |
| Kinetics (Pressure) | Negative effect on dehydration rate | Studies have shown that pressure has a negative effect on the rate of dehydration. nsmsi.ir |
| Catalyst | Determines reaction pathway and rate | Sulfuric acid preferentially forms an adduct with sorbitol, inhibiting further dehydration to isosorbide and favoring 1,4-sorbitan. oup.com |
Isomeric Product Distribution in Sorbitan Synthesis
Esterification Reactions of Sorbitan with Isostearic Acid
Following the dehydration of sorbitol, the resulting mixture of sorbitan isomers is esterified with isostearic acid to produce sorbitan isostearate. shreechem.in This reaction attaches the hydrophobic fatty acid tail to the hydrophilic sorbitan head, creating the amphiphilic structure characteristic of a surfactant.
The esterification of sorbitan is subject to both acid and base catalysis. google.com In industrial practice, a two-step process is common where an acid catalyst is first used for the dehydration of sorbitol, and an alkaline (base) catalyst is then used for the esterification step. nsmsi.irresearchgate.net
Acid Catalysis : Acid catalysts like p-toluenesulfonic acid (p-TSA), sulfuric acid, and phosphoric acid are effective. acs.orgcsic.es They can catalyze both the initial dehydration and the subsequent esterification. However, when used for esterification, high temperatures (e.g., 180°C to 285°C) are often required. journal-of-agroalimentary.ro
Base Catalysis : Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are frequently employed for the esterification stage. nsmsi.irgoogle.com The reaction is typically carried out at high temperatures, for example, from 180°C to 215°C. google.com
Mixed Catalysis : Some processes utilize a combination of acidic and basic catalysts. google.comgoogle.com In these systems, it is generally understood that the base catalyzes the esterification, while the acid promotes the etherification (dehydration). google.com A specific example involves using a catalyst system of phosphorous acid and an alkali metal hydroxide. google.com
| Catalyst Type | Examples | Typical Role in Synthesis |
| Acid | Sulfuric acid, Phosphoric acid, p-toluenesulfonic acid | Primarily catalyzes the dehydration of sorbitol to sorbitan; can also catalyze esterification. acs.orgnsmsi.ir |
| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Primarily catalyzes the esterification of sorbitan with the fatty acid. nsmsi.irgoogle.com |
| Mixed System | Phosphorous acid and Sodium hydroxide | Acid component catalyzes etherification (dehydration) while the base catalyzes esterification. google.comgoogle.com |
Optimizing the reaction conditions for the esterification of sorbitan with isostearic acid is essential for maximizing yield and achieving the desired product specifications. Key parameters include temperature, pressure, reaction time, and the molar ratio of reactants.
The esterification is typically conducted at temperatures ranging from 180°C to 260°C under an inert atmosphere, such as nitrogen, to prevent oxidation. google.com During the reaction, the water produced is continuously removed to drive the equilibrium towards the formation of the ester. For example, one process describes dehydrating sorbitol at 180°C and then esterifying with the fatty acid at 220°C. researchgate.net Another study found optimal conditions for sorbitan stearate (B1226849) formation at 210°C for 5 hours using a sodium hydroxide catalyst. scribd.com The reaction is monitored by measuring the acid value, with the process being stopped when the value falls below a target threshold, indicating the consumption of the fatty acid. huanachemical.com
| Parameter | Condition Range | Impact on Reaction |
| Temperature | 180°C - 260°C | Higher temperatures increase reaction rate but can lead to side reactions and darker product color. researchgate.netgoogle.com |
| Pressure | Atmospheric or Reduced | Water removal is often facilitated under reduced pressure to drive the reaction forward. google.com |
| Catalyst Concentration | ~1.5% to 30% by weight of sorbitol | Affects the rate of both dehydration and esterification. google.com |
| Molar Ratio (Fatty Acid:Sorbitol) | Variable (e.g., 1:1 to 3:1) | Influences the degree of esterification (mono-, di-, tri-ester distribution). acs.orghuanachemical.com |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the fatty acid at high temperatures. google.com |
Catalytic Approaches in Esterification (Acid and Base Catalysis)
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound aligns with several principles of green chemistry, primarily through the use of renewable feedstocks. shreechem.in Sorbitol is derived from the reduction of glucose, which is sourced from biomass like starch and cellulose. acs.orgmpg.de Isostearic acid can also be derived from natural vegetable oils. uu.nl
A significant advancement in making the synthesis greener is the use of biocatalysis, specifically employing enzymes like lipases, as an alternative to traditional chemical catalysts. umich.edu Lipase-catalyzed esterification offers several advantages:
Milder Reaction Conditions : Enzymatic reactions can be carried out at much lower temperatures (e.g., 40°C) compared to chemical catalysis, reducing energy consumption. researchgate.net
High Selectivity : Lipases can exhibit high regioselectivity, leading to more specific products. For example, Aspergillus terreus lipase (B570770) can achieve highly efficient and regioselective conversion of sorbitol to its 1(6)-monostearate. umich.edu
Environmental Benefits : Biocatalytic routes are considered environmentally benign, avoiding the use of harsh acids or bases and simplifying product purification. umich.edu
Research has demonstrated that lipase-catalyzed synthesis can achieve very high conversion rates, with yields up to 96% for sorbitol monostearate using an immobilized lipase, which can also be reused, making the process more cost-effective and sustainable. umich.edu
Sustainable Feedstock Utilization
A significant shift towards sustainability in this compound production involves the careful selection of its primary reactants, sorbitol and isostearic acid. Both components can be derived from renewable, bio-based sources. Sorbitol, a sugar alcohol, is commonly produced from the glucose found in plants like corn and berries, while isostearic acid can be sourced from various vegetable oils. specialchem.comatamanchemicals.comatamanchemicals.com
Recent research emphasizes the valorization of agro-industrial waste as a cost-effective and environmentally sound alternative for producing biosurfactants. bohrium.comfrontiersin.orgresearchgate.net This approach not only reduces the accumulation of waste that can cause environmental damage but also lowers the production costs, which have historically been a barrier to the widespread commercialization of biosurfactants. researchgate.net The utilization of these waste streams aligns with the principles of a circular economy and sustainable material management. frontiersin.orgalibaba.com
Process Intensification and Waste Minimization Strategies
Traditional esterification processes are often energy-intensive and can generate significant waste. researchgate.netsolubilityofthings.com Process intensification aims to develop cleaner, more efficient, and economically competitive manufacturing routes. uctm.edu
Catalysis: Conventional synthesis relies on acid or alkali catalysts like sodium hydroxide or phosphoric acid at high temperatures (180-220°C). nsmsi.irresearchgate.net A key area of innovation is the use of alternative catalyst systems.
Enzymatic Catalysis: The use of lipases as biocatalysts offers a greener alternative to chemical synthesis. researchgate.net Enzymatic processes can operate under milder conditions, leading to higher product selectivity—for instance, producing a greater amount of the desired monoester (around 80%) compared to chemical methods (around 50%). researchgate.net Studies have shown that immobilized lipases, such as Novozym 435, can achieve high conversion yields (up to 95%) in solvent-free systems, demonstrating excellent stability for reuse over multiple batches. researchgate.netkoreascience.kr
Improved Chemical Catalysts: Research into novel chemical catalyst systems, such as a combination of a phosphorus oxyacid and an alkali metal hydroxide, aims to improve reaction efficiency and product quality. google.com
Waste Reduction: Minimizing waste is a core principle of green chemistry. In this compound production, this can be achieved by:
Optimizing Reaction Conditions: One patented process demonstrates that keeping the esterification temperature below 215°C results in a product with significantly less color, which can reduce or eliminate the need for subsequent bleaching steps and the associated chemical waste. google.com
Aqueous Processing: Shifting from organic solvent-based processes to aqueous systems where possible can reduce the use and waste of hazardous materials. isca.in
Catalyst Management: Efficient neutralization of catalysts, for instance using phosphoric acid to neutralize sodium hydroxide, is a standard part of the process to ensure a clean final product. scribd.com
Purification and Isolation Techniques for Synthetic this compound
Following synthesis, the crude this compound is a complex mixture containing the desired ester, unreacted starting materials (sorbitol, isostearic acid), and various by-products. tiiips.com A multi-step purification process is therefore essential to achieve the required purity for its applications.
The primary goal of purification is the removal of unreacted polyol impurities (sorbitol and its anhydrides), as their presence can be undesirable in the final product. google.com
Solvent Extraction: One effective method involves dissolving the crude ester mixture in a solution of a hydrocarbon (like hexane) and a polar organic solvent (like isopropanol). This organic phase is then washed with an aqueous metal salt solution (e.g., sodium chloride). The polyol impurities preferentially move into the aqueous phase, which can then be separated. This process is efficient, with phase separation often occurring within minutes. google.com
Ultrafiltration: Membrane filtration, specifically ultrafiltration, can be employed to purify surfactants. This technique separates molecules based on size. In aqueous solutions, surfactant molecules form large micelles that are retained by the semi-permeable membrane, while smaller impurities pass through, resulting in a purified surfactant stream. google.com
Adsorption: Activated carbon is highly effective for removing non-ionic surfactants and other impurities from aqueous solutions and can be used as a polishing step. desotec.com Column chromatography using adsorbents like silica (B1680970) gel is another established method for purifying non-ionic surfactants. researchgate.net
Distillation: Following initial purification steps, vacuum distillation is often used to remove any remaining volatile components, such as residual solvents or unreacted fatty acids. google.com
Interfacial and Colloidal Science of Sorbitan Isostearate
Surface Activity and Interfacial Tension Reduction Mechanisms
Sorbitan (B8754009) isostearate's primary function as a surfactant is to reduce the surface or interfacial tension between two immiscible phases. wikipedia.orgnih.gov This is achieved through the adsorption of its molecules at the interface, a process driven by the dual nature of its molecular structure: a hydrophilic (water-loving) sorbitan head and a lipophilic (oil-loving) isostearate tail. When introduced into a system containing two immiscible phases, such as oil and water, the sorbitan isostearate molecules orient themselves at the interface, with the hydrophilic head group in the aqueous phase and the lipophilic tail in the oil phase. This arrangement disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension. iptsalipur.org
The reduction in surface tension is a direct consequence of the replacement of some of the bulk phase molecules at the interface with surfactant molecules. iptsalipur.org The forces of attraction between the surfactant and the bulk phase molecules are lower than the forces between the bulk phase molecules themselves, resulting in a decrease in the contractile force of the surface. iptsalipur.org
The relationship between the concentration of this compound in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. helsinki.firesearchgate.netdaffodilvarsity.edu.bd Common models used to describe this phenomenon include the Langmuir and Freundlich isotherms. daffodilvarsity.edu.bd The Gibbs adsorption isotherm is a fundamental equation that relates the surface excess concentration (the amount of surfactant adsorbed per unit area of the interface) to the change in surface tension with respect to the surfactant concentration. helsinki.fipsgcas.ac.in
Experimental data for constructing adsorption isotherms are typically obtained by measuring the surface or interfacial tension at various surfactant concentrations. helsinki.fi Techniques such as the du Noüy ring method and the Wilhelmy plate method are commonly employed for these measurements. helsinki.fi For liquid-liquid interfaces, the pendant drop method is also frequently used. The resulting data, when plotted, show a decrease in surface tension with increasing surfactant concentration until a plateau is reached. This plateau corresponds to the saturation of the interface with surfactant molecules. michberk.comscielo.org.co
The specific molecular structure of this compound plays a crucial role in its interfacial activity. The branched nature of the isostearic acid tail, as opposed to a linear stearic acid chain, introduces steric hindrance that can affect the packing of the molecules at the interface. This can lead to a larger area occupied per molecule at the interface compared to its linear counterpart, sorbitan stearate (B1226849). researchgate.net
Adsorption Isotherms at Liquid-Air and Liquid-Liquid Interfaces
Self-Assembly Phenomena and Aggregate Structures
Beyond their action at interfaces, surfactant molecules like this compound can spontaneously self-assemble into organized structures called aggregates in the bulk phase. acs.orgmdpi.comdovepress.commdpi.comnih.gov This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules seek to minimize their contact with water. dovepress.com
In aqueous solutions, once the concentration of this compound exceeds a certain threshold, the molecules begin to form spherical or cylindrical aggregates known as micelles. michberk.comscielo.org.cowikipedia.org In these structures, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer shell, remaining in contact with the water. michberk.comdovepress.com In non-polar solvents, the orientation is reversed, forming reverse micelles. core.ac.uk
The concentration at which micelle formation begins is a critical parameter known as the Critical Micelle Concentration (CMC). michberk.comscielo.org.cowikipedia.org Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution and at the interface. wikipedia.org Above the CMC, any additional surfactant added to the system will predominantly form new micelles. wikipedia.org The CMC is a key characteristic of a surfactant and is influenced by factors such as temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org
The CMC of this compound can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization. scielo.org.co Common methods include:
Surface Tension Measurement: A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point, which corresponds to the CMC. michberk.com Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as the interface is saturated, and excess surfactant forms micelles. michberk.comwikipedia.org
Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions. While this compound is non-ionic, this method can sometimes be adapted or used with ionic probes. umcs.pl
Dye Solubilization: The solubility of a water-insoluble dye in a surfactant solution increases dramatically above the CMC due to its incorporation into the hydrophobic core of the micelles. scribd.com Spectrophotometric measurement of the dye's absorbance as a function of surfactant concentration reveals the CMC.
Table 1: Comparison of CMC Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Surface Tension | Abrupt change in the slope of surface tension vs. log(concentration) plot. michberk.com | Directly measures the property of interest (surface activity). Widely applicable. | Can be sensitive to impurities. scribd.com Time-consuming. |
| Conductivity | Change in the slope of conductivity vs. concentration plot. umcs.pl | Simple and precise for ionic surfactants. | Not directly applicable to non-ionic surfactants like this compound without modification. |
| Dye Solubilization | Sharp increase in the solubility of a probe dye above the CMC. scribd.com | Sensitive and relatively simple. | The probe molecule can potentially influence the micellization process. |
The formation and breakdown of micelles is a dynamic process. nih.gov The rate at which micelles form and dissociate, known as micellization kinetics, is influenced by several factors:
Surfactant Structure: The length and branching of the hydrophobic tail and the nature of the hydrophilic headgroup affect the ease of micelle formation. Longer hydrophobic chains generally lead to a lower CMC and slower kinetics. researchgate.net
Concentration: The rate of micelle formation increases with increasing surfactant concentration above the CMC. nih.gov
Temperature: For non-ionic surfactants like this compound, an increase in temperature can initially decrease the CMC, promoting micellization. researchgate.net However, further increases in temperature can disrupt the hydrogen bonds between the hydrophilic headgroups and water, which can increase the CMC. researchgate.net
Presence of Additives: Electrolytes can reduce the repulsion between ionic headgroups (less relevant for non-ionic surfactants) and lower the CMC. core.ac.uk Other organic molecules can be incorporated into the micelles, affecting their size, shape, and stability.
The kinetics of micellization are often characterized by relaxation times, which describe the time it takes for the system to return to equilibrium after a perturbation. nih.gov Techniques like stopped-flow and pressure-jump are used to study these fast kinetic processes. nih.govustc.edu.cn
Experimental Determination of CMC
Vesicular and Niosomal Architecture Formation
This compound, a non-ionic surfactant, plays a significant role in the formation of vesicular systems known as niosomes. Niosomes are self-assembled vesicles formed from the organization of non-ionic amphiphiles in an aqueous medium, resulting in closed bilayer structures. These structures are analogous to liposomes and can encapsulate both hydrophilic and lipophilic substances, making them effective drug carriers. The formation of niosomes involves the hydration of a thin film of the non-ionic surfactant, often in combination with a stabilizing agent like cholesterol.
The structure of the non-ionic surfactant is critical for the formation of stable niosomes. Sorbitan esters, including this compound, consist of a hydrophilic sorbitan head group and a lipophilic fatty acid tail. This amphiphilic nature drives their self-assembly into bilayers in aqueous solutions, where the hydrophobic tails are shielded from the water, forming a vesicular core. Cholesterol is frequently incorporated into the niosomal membrane to enhance vesicle stability, reduce membrane permeability, and increase the efficiency of drug encapsulation. The final niosomes can be unilamellar or multilamellar vesicles, and their physicochemical properties, such as particle size and lamellarity, are influenced by the preparation method and the specific components of the formulation.
The following table summarizes findings from a study on niosomes prepared with a related compound, sorbitan monopalmitate, highlighting the influence of formulation variables on vesicle size.
Table 1: Influence of Formulation and Process Variables on Niosome Particle Size Data based on studies with Sorbitan Monopalmitate (Span 40).
| Variable | Condition | Effect on Vesicle Size | Citation |
|---|---|---|---|
| Cholesterol (CHO) Ratio (Span 40:CHO) | Increasing CHO content | Increased vesicular size. 2:1 and 1:1 ratios showed similar sizes. | |
| Sonication Time | 10 min | Reduced vesicle size by 23% | |
| Sonication Time | 20 min | Reduced vesicle size by 35% | |
| Sonication Time | 30 min | Reduced vesicle size by 42%; further sonication had a minor effect. | |
| Charge-Inducing Agents (e.g., Dicetylphosphate) | Addition to formulation | Altered the zeta potential of the vesicles. |
Liquid Crystalline Phase Behavior
Sorbitan esters, like this compound, are known to participate in the formation of lyotropic liquid crystalline phases in aqueous systems. These mesophases are ordered structures that form when amphiphilic molecules are dispersed in a solvent, typically water, at specific concentrations and temperatures. The formation of liquid crystalline structures, particularly lamellar phases, is highly significant in emulsion systems as they contribute to long-term stability and modify the rheological properties of the formulation.
In oil-in-water (O/W) emulsions, surfactants can form lamellar liquid crystalline phases that either surround the oil droplets (oleosomes) or form a three-dimensional network within the continuous aqueous phase (hydrosomes). These structures create a strong barrier against droplet coalescence. Research on systems containing related sorbitan esters, such as sorbitan stearate and sorbitan olivate, has demonstrated their role in forming these ordered structures. For instance, sorbitan olivate has been shown to be responsible for a higher degree of ordering in the liquid crystalline phase compared to other emulsifiers like C12-20 alkyl glucoside. The nature of the additives and their hydrophilic-lipophilic balance (HLB) can significantly influence the type of liquid crystalline phase that forms, with transformations to hexagonal or lamellar phases being possible. Temperature is another critical factor, as phase transitions from cubic to hexagonal or lamellar crystal to cubic phases can occur with temperature changes.
Emulsion and Dispersion Stabilization Mechanisms
This compound is an effective emulsifier used to stabilize dispersions of immiscible liquids, such as oil and water. Emulsions are thermodynamically unstable systems that tend to separate over time. Emulsifiers like this compound stabilize these systems by adsorbing at the oil-water interface, forming a protective barrier around the dispersed droplets.
This stabilization occurs through several mechanisms. Firstly, the emulsifier reduces the interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets during the emulsification process. Secondly, the adsorbed layer of emulsifier molecules creates a physical barrier that prevents the droplets from coming into close contact and coalescing. This barrier can provide stability through steric hindrance and by modifying the rheological properties of the interfacial film.
Role of Hydrophilic-Lipophilic Balance (HLB) in Emulsion Type Formation
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting non-ionic surfactants like this compound to form stable emulsions. The HLB system, developed by William Griffin, assigns a numerical value to an emulsifier based on the balance of its hydrophilic (water-loving) and lipophilic (oil-loving) properties. This value, typically on a scale from 0 to 20, predicts the type of emulsion a surfactant is likely to form.
Surfactants with low HLB values (typically 3-6) are more lipophilic and are effective at stabilizing water-in-oil (W/O) emulsions. Conversely, surfactants with high HLB values (8-16) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions. This compound has a low HLB value, making it particularly suitable as a W/O emulsifier. Often, a blend of two or more surfactants with different HLB values is used to achieve the specific "Required HLB" of the oil phase, resulting in a more stable emulsion.
Table 2: HLB Values of Sorbitan Esters and Related Emulsifiers
| Emulsifier | HLB Value | Predominant Emulsion Type | Citation |
|---|---|---|---|
| Sorbitan Trioleate | 1.8 | W/O | |
| Sorbitan Sesquioleate | 3.7 | W/O | |
| Sorbitan Oleate | 4.3 | W/O | |
| This compound | 4.7 | W/O | |
| Sorbitan Monostearate NF | 4.7 | W/O | |
| Polysorbate 60 NF | 14.9 | O/W | |
| Polysorbate 80 | 15.0 | O/W |
Interfacial Film Properties and Steric Stabilization
The primary mechanism by which this compound stabilizes emulsions is through the formation of a robust interfacial film at the surface of the dispersed droplets, which provides steric stabilization. When the emulsifier adsorbs at the oil-water interface, its lipophilic isostearate tail anchors in the oil phase, while the hydrophilic sorbitan head group orients towards the water phase. This arrangement creates a protective layer around each droplet.
This interfacial film acts as a mechanical barrier that physically prevents droplets from approaching each other closely enough to merge, a process known as coalescence. This phenomenon is called steric hindrance or steric stabilization. The effectiveness of this stabilization depends on the properties of the film, such as its thickness, density, and mechanical strength. A well-formed, condensed interfacial film, as is often achieved with sorbitan esters, provides a highly effective barrier, ensuring the long-term stability of the emulsion. Studies on related sorbitan surfactants have shown that the length and structure of the hydrocarbon chain significantly affect the stability and condensation of the monolayers formed.
Influence on Droplet Coalescence and Ostwald Ripening Kinetics
This compound significantly influences two primary mechanisms of emulsion destabilization: droplet coalescence and Ostwald ripening. Coalescence is the process where two or more droplets merge to form a single, larger droplet, which can eventually lead to complete phase separation. The interfacial film formed by this compound provides a steric barrier that hinders this process, thereby preventing
Rheological Modifying Properties in Complex Fluid Systems
Viscoelastic Characterization of this compound-Containing Formulations
Formulations containing this compound, particularly emulsions, exhibit distinct viscoelastic properties, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. wikipedia.org The viscoelastic nature of these systems is critical to their stability, texture, and performance. This behavior is typically characterized using rheological measurements, such as oscillatory tests, which quantify the storage modulus (G') and the loss modulus (G''). nih.gov The storage modulus represents the elastic component, indicating the energy stored and recovered per cycle of deformation, while the loss modulus signifies the viscous component, representing the energy dissipated as heat. wikipedia.orgnih.gov
In many emulsion systems, a gel-like structure is desired, which is indicated when the storage modulus (G') is higher than the loss modulus (G''). nih.gov This signifies a more structured, solid-like system that can effectively suspend dispersed droplets and resist deformation. Studies on similar sorbitan esters, such as sorbitan monostearate, show they create a stiffer gel network, leading to higher G' values compared to G''. nih.gov This behavior is attributed to the formation of crystalline networks by the solid emulsifier within the formulation. nih.gov
The viscoelastic properties of emulsions stabilized with sorbitan esters are influenced by the composition of the surfactant blend. Research on inverse emulsions stabilized by various surfactant blends demonstrates the impact of this compound on the elastic modulus. When this compound (HLB 4.3) is part of the surfactant blend, the resulting emulsions show higher elastic modulus values compared to those using sorbitan trioleate (HLB 1.8). acs.org This suggests that the improved affinity and packing of this compound at the water-oil interface enhances interfacial interactions, leading to a more structured and elastic system. acs.org The G' curves for emulsions containing this compound are comparable to those with sorbitan monooleate, another surfactant with a similar HLB value of 4.3. acs.org
The following table presents data on the elastic modulus of inverse emulsions formulated with different surfactant blends, highlighting the contribution of this compound to the viscoelasticity of the system.
Table 1: Elastic Modulus (G') of Inverse Emulsions with Various Surfactant Blends
| Surfactant in Blend with HB-239 (ABA Triblock Copolymeric Stabilizer) | Predominant Surfactant in Blend | Elastic Modulus (G') at 1 Hz (Pa) |
|---|---|---|
| Sorbitan Trioleate | 75% Sorbitan Trioleate | ~10 |
| Sorbitan Trioleate | 75% HB-239 | ~100 |
| Sorbitan Monooleate | 75% Sorbitan Monooleate | ~100 |
| Sorbitan Monooleate | 75% HB-239 | ~1000 |
| This compound | 75% this compound | ~100 |
| This compound | 75% HB-239 | ~1000 |
Data adapted from reference acs.org. The elastic modulus reflects the interparticle interactions within the emulsion.
This data illustrates that when the polymeric stabilizer (HB-239) dominates the blend with this compound, the elastic modulus is significantly higher, indicating a more robust network structure. acs.org The transition from a predominantly viscous to a predominantly elastic response occurs at a critical volume fraction of the dispersed phase, reflecting the point at which steric interactions between droplets become significant. acs.org
Interaction with Polymeric Systems and Network Formation
This compound frequently works in conjunction with polymeric systems and other surfactants to create stable and structured formulations. Its interaction with polymers is crucial for developing the desired rheological properties and long-term stability of emulsions. These interactions often lead to the formation of complex networks within the formulation.
One of the primary mechanisms through which this compound and polymers enhance stability is the formation of a lamellar gel network (LGN). ulprospector.com These networks are composed of crystalline surfactants with low and high Hydrophilic-Lipophilic Balance (HLB) values that create colloidal structures capable of swelling and thickening the continuous phase (typically water). ulprospector.com this compound, as a low-HLB emulsifier, can act as a hydrophobic gellant, forming bilayer sheets that are in a "frozen" or non-melted state. ulprospector.comgoogle.com These lamellar structures immobilize the dispersed phase droplets, preventing coalescence and creaming. ulprospector.com The stability and viscosity of these LGNs are often further enhanced by the inclusion of polymers. ulprospector.com
A specific example of this interaction is found in commercial rheology modifiers. For instance, the ingredient 'Multicare HA100LKC' is a pre-neutralized, multifunctional powdery polymer produced by inverse emulsion polymerization. ulprospector.com Its composition includes Hydroxyethyl Acrylate (B77674)/Sodium Acryloyldimethyl Taurate Copolymer, Polysorbate 60, and this compound. ulprospector.com In this system, this compound functions as an emulsifier and stabilizer, working synergistically with the acrylate copolymer and the high-HLB emulsifier (Polysorbate 60) to thicken, stabilize, and improve the sensory profile of the final product over a wide pH range. ulprospector.com
Table 2: Example of a Polymeric Rheology Modifier Incorporating this compound
| Trade Name | INCI Name | Key Functions |
|---|
Furthermore, the interaction between surfactants like sorbitan esters and polymers at the oil-water interface is responsible for the increased viscosity and stability of the emulsion. sci-hub.se In systems stabilized by both surfactants and polymers, specific interactions lead to enhanced adsorption at the interface, which in turn increases the viscosity and solubilization capacity of the emulsion. sci-hub.se Sorbitan esters can also form organogels in non-polar solvents, creating a three-dimensional network of self-assembled surfactant molecules. uminho.ptresearchgate.net This network, often composed of crystalline fibers or tubules, can be influenced by interactions with other components, such as polymers, which can further stabilize the structure. tiiips.com The ability of this compound to participate in these networks makes it a versatile ingredient for controlling the structure and stability of complex formulations. specialchem.com
Physicochemical Interactions and Material System Integration
Interactions with Other Surfactants and Co-Surfactants in Mixed Systems
Synergistic and Antagonistic Effects on Interfacial Properties
Conversely, antagonistic effects can occur when the mixture of surfactants is less effective at reducing interfacial tension than the individual components. uwaterloo.ca This can happen if the different surfactant molecules hinder each other's ability to adsorb at the interface, leading to a less stable system. The nature of these interactions—whether synergistic or antagonistic—is dependent on several factors, including the chemical structures of the surfactants, their relative concentrations, and the properties of the oil and water phases. uwaterloo.caresearchgate.net
Formation of Mixed Micelles and Complex Coacervates
In aqueous solutions, surfactant molecules can self-assemble into aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). michberk.com When sorbitan (B8754009) isostearate is combined with other surfactants, they can form mixed micelles, where both types of surfactant molecules are incorporated into the same micellar structure. nih.gov The formation of mixed micelles can significantly alter the solubilization capacity of the system for poorly water-soluble substances. mdpi.com
The interaction between different surfactants in a mixed micelle is often characterized by the interaction parameter, β. A negative value for β indicates a synergistic interaction, meaning the mixture is more favorable for micelle formation than the individual surfactants. uwaterloo.ca Conversely, a positive β value suggests an antagonistic interaction. uwaterloo.ca
Complex coacervation is a phenomenon of liquid-liquid phase separation that can occur in solutions containing oppositely charged polyelectrolytes or a polyelectrolyte and an oppositely charged surfactant. While sorbitan isostearate is a non-ionic surfactant, its interaction with ionic surfactants in a mixture can influence the formation of complex coacervates, further modifying the rheological and stability properties of the system.
Influence on Lipid Crystallization and Polymorphism
Sorbitan esters, including this compound, can significantly influence the crystallization behavior and polymorphic transformations of lipids. usu.eduresearchgate.net This is a critical aspect in the formulation of many food and pharmaceutical products where the solid fat crystal network determines the texture, stability, and appearance of the final product. researchgate.netnih.gov
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.govgoogle.com In fats, the most common polymorphs are α, β', and β, with stability increasing in that order. nih.gov The β' form is often the most desirable in many food products due to its small crystal size, which contributes to a smooth texture and good plasticity. tandfonline.com
Heterogeneous Nucleation and Co-crystallization Phenomena
This compound can act as a template for heterogeneous nucleation, a process where the presence of foreign particles or surfaces facilitates the formation of new crystals. mdpi.com This requires a lower driving force (supercooling) compared to homogeneous nucleation, which occurs spontaneously in a pure liquid. mdpi.com The structural similarity between the fatty acid chain of the sorbitan ester and the triacylglycerols (TAGs) of the fat is a key factor in promoting heterogeneous nucleation. researchgate.net
Co-crystallization is another mechanism by which this compound can influence lipid crystallization. researchgate.net In this process, the sorbitan ester molecules become incorporated into the crystal lattice of the fat. researchgate.net This can disrupt the regular packing of the TAGs, leading to the formation of smaller, less ordered crystals and potentially retarding the transition to more stable but less desirable polymorphic forms. researchgate.net Studies on sorbitan tristearate (STS) in palm oil have shown that it can induce heterogeneous nucleation through co-crystallization, leading to a more organized crystal network. researchgate.nettandfonline.com
Modulation of Crystal Morphology and Network Structure
For example, the addition of sorbitan monostearate (SMS) to cocoa butter has been shown to modify its crystal morphology and increase its consistency, which is beneficial for producing thermally stable chocolates. researchgate.net Similarly, in oleogels, sorbitan esters can co-crystallize with wax molecules, enhancing crystal growth and increasing the density of the crystal network. mdpi.com This modulation of the crystal network can also impact the release of encapsulated active ingredients from the oleogel matrix. mdpi.com
This compound in Oleogel and Oleofoam Structural Engineering
Oleogels are structured systems where a liquid oil is entrapped within a three-dimensional network of a gelator. mdpi.com This technology offers a promising way to replace saturated and trans fats in food products. mdpi.com Sorbitan esters, including this compound, are effective low-molecular-weight organogelators. researchgate.net
The formation of an oleogel with this compound involves dissolving the gelator in the oil at an elevated temperature, followed by cooling. mdpi.com During cooling, the this compound molecules self-assemble into a network that immobilizes the liquid oil. mdpi.com The properties of the resulting oleogel, such as its firmness and stability, are influenced by the concentration of the this compound, the type of oil used, and the cooling conditions. researchgate.net
Oleofoams, or whipped oleogels, are created by incorporating air bubbles into an oleogel during the crystallization process. nih.gov This results in a three-dimensional aerated network. This compound can play a dual role in these systems, acting as both a gelator to structure the oil phase and a foaming agent to stabilize the air bubbles. nih.gov The engineering of oleogel and oleofoam structures with this compound allows for the creation of novel food textures and the development of low-fat products with improved nutritional profiles. nih.gov
Mechanisms of Air Entrapment and Foam Stabilization
Sorbitan esters, including this compound, are effective in stabilizing foams, particularly in non-aqueous systems known as oleofoams. The mechanism of stabilization is multifaceted, involving interfacial adsorption and the formation of a structured continuous phase.
In general, the formation of foam requires energy to create a large interfacial area between a gas and a liquid, and a surfactant to stabilize this newly created interface. semanticscholar.org Surfactants adsorb at the air-liquid interface, reducing the surface tension and forming a viscoelastic film that resists bubble collapse. semanticscholar.org
Research into related sorbitan esters provides specific insights into these stabilization mechanisms. A novel method for creating highly stable oleofoams involves aerating a mixture of vegetable oil and a sorbitan ester at a high temperature (e.g., 80°C) where the mixture is a single liquid phase. nih.govacs.orgnih.gov This initial aeration can incorporate a high volume of air, with overrun values reaching up to 280%. nih.govnih.gov
However, at these elevated temperatures, the foams are thermodynamically unstable. semanticscholar.orgnih.gov The crucial step for long-term stability is rapid cooling. nih.govnih.gov Upon cooling, the sorbitan ester crystallizes in situ at the air-oil interface. This process creates a physical barrier of crystal-encased air bubbles, which are highly resistant to drainage, coarsening, and coalescence. nih.govnih.gov Foams stabilized with high-melting point sorbitan esters, such as sorbitan monostearate, have been shown to be ultrastable for several months. nih.govnih.gov The mechanism relies on hydrogen bond formation between the surfactant's hydroxyl groups and the ester linkages of the oil, which enhances the stability of the interfacial structure. nih.govnih.gov This Pickering-like stabilization, where solid particles (in this case, surfactant crystals) adsorb to the interface, is key to the exceptional stability of these systems. nih.gov
Effect on Gelation Kinetics and Microstructure Development
Sorbitan esters play a significant role in modulating the gelation kinetics and the resulting microstructure of oleogels, which are oils structured into a gel-like state. This is particularly evident in systems gelled with fatty acids or waxes.
The addition of sorbitan esters can alter the crystallization behavior of the primary gelling agent. Studies on stearic acid oleogels using sorbitan monostearate (Span 60) revealed that the surfactant changes the crystal morphology from a plate-like structure to a more branched, dendritic architecture. nih.gov This change in microstructure directly impacts the properties of the oleogel.
The influence on gelation kinetics is also profound. Thermal analysis has shown that increasing the concentration of sorbitan monostearate in a stearic acid oleogel leads to a shortening of the nucleation induction time, meaning crystallization begins more quickly. nih.gov Emulsifiers like sorbitan esters can modify both the nucleation and crystal growth phases of fat crystallization. mdpi.com This is often achieved by altering the gelator-oil and gelator-gelator interactions. mdpi.com
Integration in Advanced Material Formulations
The unique interfacial properties of this compound make it a valuable component in sophisticated material systems, where it functions to improve particle distribution and modify surface interactions.
Role as Dispersing or Wetting Agent in Particulate Systems
This compound is highly effective as a dispersing and wetting agent for insoluble solid particles within a liquid medium. incidecoder.com Its amphiphilic nature allows it to adsorb onto the surface of particles, modifying their surface chemistry to improve compatibility with the continuous phase.
In cosmetics and coatings, this compound is used to ensure that pigments and other insoluble powders are distributed evenly. incidecoder.comspecialchem.com This prevents agglomeration and settling, leading to a uniform color and smooth texture in products like foundations and sunscreens containing zinc oxide or titanium dioxide. incidecoder.com A patent for a pigment dispersion system identifies this compound as a particularly preferred non-ionic emulsifier for dispersing dry powder pigments such as titanium dioxide, zinc oxide, carbon black, and iron oxides. google.com
The mechanism involves the lipophilic isostearate tail adsorbing onto the particle surface, while the hydrophilic sorbitan head interacts with the surrounding medium, or vice-versa, depending on the system's polarity. This creates a steric barrier that prevents particles from approaching each other and flocculating. Sorbitan esters are widely used as dispersing agents in both water-in-oil and oil-in-water systems. researchgate.net The function extends to other applications, such as using sorbitan higher fatty acid esters to coat crystals of sodium propionate, which acts as a wetting agent to prevent caking during storage. google.com
Enhancement of Tribological Properties of Lubricant Systems
Sorbitan esters are utilized as additives in lubricant formulations to enhance their tribological properties, namely friction reduction and anti-wear performance. Their primary role is often as a dispersing agent for solid lubricant additives, but they can also exhibit intrinsic anti-wear properties.
Modern lubricants often contain inorganic nanoparticles (e.g., zinc borate (B1201080), ceria) as anti-wear and friction-reducing additives. researchgate.net A significant challenge is maintaining a stable dispersion of these particles in the base oil. uc.edu Research has shown that sorbitan monostearate is an effective dispersing agent for such particles. researchgate.net By coating the surface of the inorganic particles, it prevents their agglomeration and ensures they remain suspended in the oil, allowing them to function effectively at contact surfaces.
Beyond its role as a dispersant, sorbitan monostearate has proven to be an efficient anti-wear agent itself. In a study using a four-ball wear test, the addition of sorbitan monostearate to mineral oil containing zinc borate particles significantly reduced the wear scar diameter. The lubricant with the additive combination reduced the wear scar from 1.402 mm to 0.550 mm, demonstrating a synergistic enhancement of tribological performance. The surfactant likely forms a protective film on the metal surfaces, reducing direct asperity contact and wear. Oleogels based on sorbitan monostearate and vegetable oils are also being explored as potential biodegradable alternatives to traditional lubricating greases.
Table of Research Findings on Sorbitan Esters
| Area of Application | Sorbitan Ester Studied | Key Finding | Reference |
|---|---|---|---|
| Foam Stabilization | Sorbitan Monostearate | Creates ultrastable oleofoams via crystallization at the air-oil interface after cooling. | nih.govnih.gov |
| Gel Microstructure | Sorbitan Monostearate (Span 60) | Changes stearic acid crystal shape from plate-like to a branched architecture in oleogels. | nih.gov |
| Gelation Kinetics | Sorbitan Monostearate (Span 60) | Shortens nucleation induction time for crystallization in stearic acid oleogels. | nih.gov |
| Particulate Dispersion | This compound | Cited as a preferred emulsifier for dispersing pigments like TiO2 and ZnO. | google.com |
| Tribology / Lubrication | Sorbitan Monostearate | Acts as an effective anti-wear agent, reducing wear scar diameter in mineral oil from 1.402 mm to 0.550 mm when combined with zinc borate. | |
| Tribology / Lubrication | Sorbitan Monostearate | Improves dispersion of Ceria (CeO2) nanoparticles in water-based lubricants, contributing to friction reduction. | researchgate.net |
Analytical Characterization Techniques for Sorbitan Isostearate and Its Systems
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental in separating the complex mixture of components that constitute commercial sorbitan (B8754009) isostearate, allowing for the quantification of different ester fractions and the determination of the fatty acid profile.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the distribution of mono-, di-, tri-, and even tetra-esters within sorbitan isostearate. researchgate.netacs.org Reversed-phase HPLC methods, often utilizing a C18 column, have been successfully developed for the separation of these ester fractions. researchgate.netresearchgate.net Isocratic elution with a mobile phase, such as a mixture of isopropanol (B130326) and water, coupled with a UV detector, can resolve the different ester groups. researchgate.net However, due to the lack of a strong chromophore in sorbitan esters, detection can be challenging. kemdikbud.go.id The use of an Evaporative Light Scattering Detector (ELSD) can overcome this limitation and is suitable for the analysis of sorbitan esters. worktribe.com
Quantitative analysis often relies on the use of relative response factors, which can be determined from the analysis of pure glycerides of fatty acids, as pure standards for individual sorbitan esters are often unavailable. researchgate.net One study on various sorbitan esters, including those with stearic and oleic acids, demonstrated the separation of mono-, di-, and triesters. acs.org For instance, the analysis of sorbitan stearate (B1226849) (a close relative of this compound) revealed the presence of monoesters, diesters, and triesters, with diesters being the most abundant fraction. acs.org
Table 1: Illustrative Ester Distribution in a Sorbitan Stearate Sample by HPLC-MS
| Ester Fraction | Percentage (%) |
| Monoesters | 19.1–25.9 |
| Diesters | 49.8–54.4 |
| Triesters | 24.3–29.6 |
| Source: Data adapted from a study on sorbitan esters, providing a representative example of ester distribution. acs.org |
Gas Chromatography (GC) is the primary method for determining the fatty acid composition of this compound. uspbpep.comgoogle.com This analysis typically involves a saponification step to hydrolyze the ester bonds, followed by methylation of the resulting fatty acids to form fatty acid methyl esters (FAMEs). researchgate.net These volatile derivatives are then separated and quantified by GC, usually with a flame ionization detector (FID). google.com
The "isostearic acid" used in the synthesis of this compound is not a single compound but a complex mixture of methyl-branched isomers of stearic acid. researchgate.net GC-Mass Spectrometry (GC-MS) is instrumental in identifying these various isomers. researchgate.netkemdikbud.go.id Studies have shown that the main isomers often have a single methyl branch located on carbons C10 through C14. researchgate.net The use of specific capillary columns, such as those with a polyethylene (B3416737) glycol stationary phase, is crucial for achieving the necessary separation of these closely related isomers. google.com
Table 2: Example Fatty Acid Composition of a Sorbitan Ester (Sorbitan Sesquioleate) by GC
| Fatty Acid | Percentage (%) |
| Myristic acid | Max 5.0 |
| Palmitic acid | Max 16.0 |
| Palmitoleic acid | Max 8.0 |
| Stearic acid | Max 6.0 |
| Oleic acid | 65.0 - 88.0 |
| Linoleic acid | Max 18.0 |
| Linolenic acid | Max 4.0 |
| Source: European Pharmacopoeia specifications for a related sorbitan ester, illustrating the types of fatty acids identified by GC. uspbpep.com |
Supercritical Fluid Chromatography (SFC) offers a powerful alternative for the analysis of complex lipid mixtures like this compound, particularly for separating isomers. kemdikbud.go.idworktribe.com Using supercritical carbon dioxide as the mobile phase, SFC can elute higher molecular weight components at lower temperatures than high-temperature GC. worktribe.com This technique has been shown to separate sorbitan esters into groups of starting materials, mono-, di-, tri-, and tetra-esters. worktribe.com
A key advantage of SFC is its ability to provide better resolution of isomeric compounds compared to HPLC. worktribe.comgoogle.com Each ester group in the chromatogram can consist of several partially unresolved peaks, representing different isomers. worktribe.com The use of packed columns, including chiral stationary phases, can further enhance the separation of these closely related structures. google.comshimadzu.com Detection is often achieved with a Flame Ionization Detector (FID) or mass spectrometry. worktribe.comshimadzu.com While quantification can be challenging due to the lack of pure standards, SFC is considered a superior technique for the qualitative and semi-quantitative analysis of the isomeric complexity of sorbitan esters. worktribe.com
Gas Chromatography (GC) for Fatty Acid Composition
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity of this compound and elucidating the details of its molecular structure, including the presence of specific functional groups and the connectivity of atoms.
The spectrum of a sorbitan ester will typically exhibit a broad absorption band in the region of 3300-3400 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups on the sorbitan ring. acs.orgmdpi.com A strong, sharp peak around 1735-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group, confirming the linkage between the sorbitan and the isostearic acid moieties. mdpi.commdpi.com Other significant peaks include those for C-H stretching vibrations of the alkyl chains (around 2850-2960 cm⁻¹) and C-O stretching vibrations (around 1170 cm⁻¹). mdpi.comresearchgate.net The absence of a strong carboxylic acid O-H stretch (which would appear as a very broad band) indicates the completion of the esterification reaction. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for Sorbitan Esters
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3380 | Hydroxyl (-OH) | O-H Stretching |
| ~2920 & ~2850 | Alkyl (C-H) | Asymmetric & Symmetric Stretching |
| ~1736 | Ester (C=O) | C=O Stretching |
| ~1465 | Alkyl (C-H) | C-H Bending |
| ~1170 | Ester (C-O) | C-O Stretching |
| Source: Compiled from various studies on the FTIR analysis of sorbitan esters. acs.orgmdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides the most detailed information about the molecular structure of this compound. biointerfaceresearch.comfarmaciajournal.com While the complexity of the mixture can lead to overlapping signals, NMR can confirm the presence of both the sorbitan/isosorbide (B1672297) core and the fatty acid chains. mdpi.comresearchgate.net
In the ¹H NMR spectrum, signals corresponding to the protons of the fatty acid alkyl chain appear in the upfield region, while the protons on the sorbitan or isosorbide ring and those adjacent to the ester linkage appear at lower fields. biointerfaceresearch.com ¹³C NMR is particularly useful for distinguishing between the different carbon environments. researchgate.netmdpi.com Specific chemical shifts can be assigned to the carbonyl carbon of the ester group, the carbons of the sorbitan and isosorbide rings, and the various carbons of the branched isostearic acid chain. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different parts of the molecule, confirming the specific sites of esterification. researchgate.nethyphadiscovery.commestrelab.com These techniques are crucial for a definitive structural elucidation. hyphadiscovery.com
Raman Spectroscopy for Molecular Interactions
Raman spectroscopy is a non-invasive technique that provides detailed information about the molecular vibrations in a sample. numberanalytics.comwikipedia.org It is a powerful tool for identifying molecules and studying chemical bonding. wikipedia.org The technique relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations within the sample. wikipedia.org This interaction causes a shift in the energy of the laser photons, and the resulting Raman spectrum serves as a unique structural fingerprint for the molecules present. numberanalytics.comwikipedia.org
In the context of this compound and its formulations, Raman spectroscopy can be employed to understand the molecular interactions between the surfactant and other components in a system. For instance, it can be used to study the effects of non-ionic emulsifiers, like sorbitan esters, on the intercellular lipids of the skin. researchgate.net By analyzing the Raman signals corresponding to lipid content, conformation, and lateral packing order, researchers can gain insights into how these emulsifiers interact with and potentially disrupt the skin's barrier function. researchgate.net
Confocal Raman Spectroscopy (CRS), a variant of the technique, is particularly useful for this purpose as it allows for the characterization of molecular effects of these emulsifiers on skin lipids with high spatial resolution. researchgate.net Studies have utilized CRS to investigate the influence of sorbitan fatty acid esters on the skin's lipid organization. researchgate.net The data obtained can help in understanding the mechanisms behind enhanced substance penetration through the skin when such emulsifiers are used. researchgate.net
| Raman Peak Assignment | Molecular Vibration | Significance in Lipid Analysis |
| ~2850 cm⁻¹ | CH₂ symmetric stretching | Indicates lipid content |
| ~2880 cm⁻¹ | CH₂ asymmetric stretching | Relates to lipid content and conformational order |
| ~1440 cm⁻¹ | CH₂ scissoring | Sensitive to the lateral packing of lipid chains |
| ~1130 cm⁻¹ & ~1060 cm⁻¹ | C-C skeletal stretching | Provides information on the trans/gauche conformational order of lipid acyl chains |
Microscopic and Imaging Modalities
Microscopic and imaging techniques are indispensable for visualizing the structure and morphology of this compound-based systems across various scales.
Optical and Polarized Light Microscopy for Microstructure Visualization
Optical microscopy, particularly with polarized light, is a valuable technique for examining the microstructure of materials. cnr.itusp.br Polarized light microscopy enhances contrast and reveals details in optically anisotropic materials, those that have different optical properties depending on the direction of light passing through them. leica-microsystems.commicroscopyu.com This method is effective for observing the shape, size, distribution, and orientation of particles or droplets within a formulation. cnr.it
| Microscopy Technique | Information Obtained | Relevance to this compound Systems |
| Optical Microscopy | General morphology, particle/droplet size and distribution. | Initial assessment of emulsion and dispersion quality. |
| Polarized Light Microscopy | Identification of anisotropic structures (e.g., liquid crystals), characterization of crystalline domains. cnr.itleica-microsystems.com | Elucidating the formation of ordered phases, which can influence formulation stability and texture. |
Electron Microscopy (SEM, TEM) for Nanoscale Morphology
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging to investigate the nanoscale morphology of this compound systems. e3s-conferences.orgresearchgate.net
Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of a sample. e3s-conferences.orgnanoscience.com In an SEM, a focused beam of electrons scans the sample's surface, and the resulting interactions generate signals that are used to create an image. labmanager.com This technique is well-suited for visualizing the three-dimensional character of particles and the structure of complex formulations. nanoscience.com
Transmission Electron Microscopy (TEM) , on the other hand, provides ultra-high-resolution images of the internal structure of a sample. thermofisher.com A beam of electrons is transmitted through an ultra-thin specimen, allowing for the visualization of features at the atomic level. e3s-conferences.orgresearchgate.net TEM is particularly useful for characterizing the size, shape, and internal structure of nanoparticles, such as niosomes, that can be formulated using this compound. researchgate.net For example, TEM has been used to confirm the spherical shape of niosomes prepared with this compound (Span 120). researchgate.net
| Electron Microscopy Technique | Primary Information | Application to this compound Systems | Resolution |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and composition. e3s-conferences.org | Imaging the surface of micro or nanoparticles, and the structure of emulsions or gels. | Moderate (1-10 nm) labmanager.com |
| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, and crystallinity of nanoparticles. thermofisher.com | Characterizing the detailed morphology of vesicles like niosomes. researchgate.net | Ultra-high (down to sub-nanometer) labmanager.com |
Confocal Microscopy for System Homogeneity
Confocal microscopy is an advanced optical imaging technique that provides high-resolution, optically sectioned images from within a thick sample, effectively eliminating out-of-focus blur. nih.govevidentscientific.com This is achieved by using a pinhole to reject light that is not from the focal plane. evidentscientific.com A key advantage of confocal microscopy is its ability to create detailed three-dimensional reconstructions of a sample by stacking a series of two-dimensional images taken at different focal depths. nih.gov
In the context of this compound systems, confocal microscopy is a powerful tool for assessing the homogeneity of a formulation. unimi.it For instance, by labeling one of the phases (e.g., the oil or water phase in an emulsion) with a fluorescent dye, confocal microscopy can be used to visualize the distribution of droplets and determine if they are uniformly dispersed. researchgate.net It can also be used to observe the real-time interactions between droplets in a system. This information is crucial for understanding the stability and performance of emulsions and other complex delivery systems.
Thermal and Calorimetric Analysis
Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.comwikipedia.org It provides quantitative information about the thermal properties of a material, including melting point, crystallization temperature, and glass transition temperature. tainstruments.comnih.gov The technique works by comparing the heat flow to the sample with the heat flow to a reference material. torontech.com
For this compound and its formulations, DSC is a critical tool for characterizing its thermal behavior and the effect it has on the phase transitions of other components. For example, DSC can be used to study the crystallization and melting behavior of lipids in a formulation, providing insights into the physical stability of the system. The presence of this compound can influence the crystallization temperature and enthalpy of other ingredients, which can be quantified using DSC. mdpi.com This information is vital for product development and quality control, as phase transitions can significantly impact the texture, appearance, and stability of a final product. torontech.com
| Thermal Event | Description | Information Gained from DSC |
| Glass Transition (Tg) | The temperature at which an amorphous solid becomes rubbery upon heating. wikipedia.org | Indicates changes in the mobility of polymer chains; relevant for the stability of amorphous phases. nih.gov |
| Crystallization (Tc) | The temperature at which a substance solidifies into a crystalline structure from a molten or amorphous state. wikipedia.org | Provides information on the tendency of a material to crystallize and the rate of crystallization. |
| Melting (Tm) | The temperature at which a crystalline solid transitions to a liquid state. wikipedia.org | Characterizes the melting point and purity of a substance; can indicate polymorphism. |
| Enthalpy (ΔH) | The amount of heat absorbed or released during a phase transition. | Quantifies the energy changes associated with melting or crystallization, reflecting the degree of crystallinity. |
Surface and Interfacial Property Measurement
This compound, as a surfactant, possesses properties that allow it to modify the surface and interfacial characteristics of liquids. These properties are fundamental to its function as an emulsifier and stabilizer in various products. shreechem.in
Tensiometry for Surface and Interfacial Tension
Tensiometry is the primary method used to measure the surface tension (at a liquid-air interface) and interfacial tension (at a liquid-liquid interface). iptsalipur.org For surfactants like this compound, these measurements are critical for understanding their effectiveness. When a surfactant is dissolved in a liquid, its molecules adsorb at the interface, reducing the tension. iptsalipur.org This reduction in tension is a measure of the surfactant's efficiency.
Common methods for measuring surface and interfacial tension include the du Noüy ring method and the Wilhelmy plate method. helsinki.fi The du Noüy tensiometer measures the force required to detach a platinum-iridium ring from the surface or interface, which is proportional to the tension. iptsalipur.org The Wilhelmy plate method measures the force exerted on a plate as it is brought into contact with the liquid surface. helsinki.fi
Studies on related sorbitan esters, such as sorbitan monooleate (Span 80) and sorbitan monostearate (Span 60), have shown that their ability to lower surface tension is dependent on their concentration in the solution. acs.org As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. This point corresponds to the critical micelle concentration (CMC), where the surfactant molecules begin to form aggregates (micelles) in the bulk of the solution. biointerfaceresearch.comresearchgate.net
For example, at 70°C, the surface tension of rapeseed oil remains relatively constant until a certain concentration of Span 60 is reached, after which it decreases, indicating the surface activity of the surfactant. acs.org The interfacial tension of sorbitan surfactants has also been studied at various water-oil interfaces, showing that factors like the hydrocarbon chain length of the oil phase can influence the surfactant's behavior. researchgate.net
Interactive Data Table: Illustrative Surface Tension Data for a Sorbitan Ester Solution
This table demonstrates the relationship between surfactant concentration and surface tension. The values are hypothetical.
| Surfactant Concentration (wt%) | Surface Tension (mN/m) |
| 0.0 | 72.0 |
| 0.1 | 55.3 |
| 0.5 | 40.1 |
| 1.0 | 32.5 |
| 2.0 | 28.9 |
| 3.0 | 28.5 |
| 4.0 | 28.4 |
| 5.0 | 28.4 |
Langmuir-Blodgett Troughs for Monolayer Studies
A Langmuir-Blodgett (LB) trough is a specialized instrument used to form and characterize monomolecular layers (monolayers) of amphiphilic molecules, such as this compound, at an air-liquid or liquid-liquid interface. wikipedia.org This technique allows for precise control and study of the packing and orientation of molecules in a two-dimensional plane. msu.edu
In an LB trough, a solution of the amphiphilic substance is spread on the surface of a subphase, typically water. msu.edu After the solvent evaporates, movable barriers are used to compress the monolayer. wikipedia.org During compression, the surface pressure—the reduction in surface tension caused by the monolayer—is measured as a function of the area per molecule. helsinki.fi This generates a surface pressure-area (π-A) isotherm, which provides valuable information about the different phases (gas, liquid, solid) of the monolayer, its compressibility, and the point of collapse. msu.edu
Studies on sorbitan esters using Langmuir troughs have revealed how their molecular structure affects monolayer properties. For instance, at the water-air interface, saturated sorbitan monoesters with longer hydrocarbon chains exhibit higher collapse pressures and larger molecular areas. researchgate.net The presence of a double bond in the hydrocarbon chain, as in sorbitan monooleate, leads to a lower collapse pressure and a larger molecular area compared to its saturated counterpart, sorbitan monostearate. researchgate.net Temperature also influences these monolayers; an increase in temperature generally causes the monolayers to become more expanded. researchgate.net
The LB technique is not only for characterization but also for the fabrication of highly organized thin films by transferring the monolayer onto a solid substrate. wikipedia.orgmdpi.com
Interactive Data Table: Illustrative Data from a Langmuir Monolayer Study of a Sorbitan Ester
This table presents hypothetical data that could be obtained from a surface pressure-area isotherm measurement.
| Area per Molecule (Ų/molecule) | Surface Pressure (mN/m) | Monolayer Phase |
| 100 | 0.5 | Gas |
| 80 | 2.1 | Liquid-Expanded |
| 60 | 8.7 | Liquid-Condensed |
| 40 | 25.3 | Solid |
| 35 | 45.0 | Collapse Point |
Theoretical and Computational Studies of Sorbitan Isostearate
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. These methods allow researchers to visualize and analyze the complex behavior of sorbitan (B8754009) isostearate at the atomic level, providing a deeper understanding of its structure-function relationships.
The flexibility of the sorbitan head and the isostearate tail allows the molecule to adopt a wide range of conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. Due to its significant flexibility, generating all possible conformers of sorbitan isostearate is computationally challenging. nih.gov
Computational studies on similar molecules, like 1,3:2,4-dibenzylidene-D-sorbitol (DBS), have shown that the pendant hydroxyl groups on the sorbitan ring can form both intramolecular and intermolecular hydrogen bonds. researchgate.net These hydrogen bonds, along with van der Waals forces and potential π-π interactions (if aromatic moieties were present), govern the intermolecular interactions between this compound molecules and with other components in a formulation. researchgate.net Force decomposition analysis, a method to break down intermolecular forces into physically meaningful components, can further elucidate the nature of these interactions, separating them into electrostatic, Pauli repulsion, dispersion, and charge-transfer contributions. chemrxiv.org
Table 1: Key Intermolecular Interactions Involving this compound
| Type of Interaction | Description | Significance for this compound |
|---|---|---|
| Hydrogen Bonding | Occurs between the hydroxyl (-OH) groups of the sorbitan head and other polar molecules (e.g., water, other sorbitan heads). | Crucial for its orientation at interfaces and interaction with polar phases. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Significant for the packing and cohesion of the lipophilic isostearate tails. |
| Hydrophobic Interactions | The tendency of the nonpolar isostearate tails to aggregate in aqueous environments to minimize contact with water. | A primary driving force for self-assembly and adsorption at interfaces. |
MD simulations are particularly useful for studying the behavior of surfactants at interfaces, such as oil-water or air-water interfaces. These simulations can predict how this compound molecules orient themselves to minimize the interfacial tension. Typically, the hydrophilic sorbitan head will favor the aqueous phase, while the lipophilic isostearate tail will prefer the oil or air phase.
Studies on other sorbitan esters, like sorbitan monostearate (Span 60), have used MD simulations to characterize the structure and stability of bilayers formed by these surfactants. researchgate.netnih.govresearchgate.net These simulations can reveal details about membrane thickness, area per molecule, and the ordering of the acyl chains. researchgate.net For this compound, simulations would likely show how the branched isostearate chain affects packing at the interface compared to linear chains, potentially leading to a less ordered and more fluid interfacial layer.
Conformational Analysis and Intermolecular Interactions
Prediction of HLB Values and Surface Activity
The Hydrophile-Lipophile Balance (HLB) is a critical parameter for selecting the appropriate emulsifier for a specific application. It is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For non-ionic esters like this compound, the HLB value can be calculated using the following formula:
HLB = 20 * (1 - S / A)
Where:
S is the saponification value of the ester
A is the acid value of the fatty acid
Experimentally and through calculation, the HLB value for this compound is established to be approximately 4.7. greengredients.itwholesalesuppliesplus.com This low HLB value indicates that it is a lipophilic surfactant, making it suitable for forming water-in-oil (W/O) emulsions. atamanchemicals.com
Computational methods can also be used to predict surface activity. The relationship between HLB and the parameters of π-A (surface pressure-area) isotherms of surfactant monolayers has been investigated for various sorbitan esters. mdpi.com Such studies show a significant correlation between HLB values and isotherm parameters, providing a computational and experimental bridge to understanding surface activity. mdpi.com
Table 2: HLB Values of Common Sorbitan Esters
| Compound | HLB Value | Emulsion Type |
|---|---|---|
| Sorbitan Trioleate | 1.8 | W/O |
| Sorbitan Sesquioleate | 3.7 | W/O |
| Sorbitan Oleate | 4.3 | W/O |
| This compound | 4.7 | W/O |
| Sorbitan Stearate (B1226849) | 4.7 | W/O |
| Sorbitan Laurate | 8.6 | O/W |
Data sourced from greengredients.itatamanchemicals.com
Coarse-Grained Simulations for Self-Assembly Prediction
While all-atom MD simulations provide detailed information, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) simulations offer a solution by grouping atoms into larger "beads," reducing the number of particles in the system and allowing for the study of larger-scale phenomena like self-assembly. researchgate.netrsc.orgrsc.org
CG simulations are ideal for predicting how this compound molecules spontaneously form structures like micelles or reverse micelles in a given solvent. rsc.org By developing a CG model for this compound, researchers could simulate its aggregation behavior at different concentrations and in various solvents. These simulations can predict the critical micelle concentration (CMC), as well as the size and shape of the resulting aggregates. For instance, CG simulations of other surfactants have successfully modeled the formation of spherical and tubular micelles. rsc.org The branched nature of this compound's tail would be an important parameter in these models, likely influencing the curvature and packing of the resulting self-assembled structures.
Quantitative Structure-Activity Relationships (QSAR) in Surfactant Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. In surfactant design, QSAR can be used to predict properties like emulsifying power, toxicity, or biodegradability based on molecular descriptors.
For sorbitan surfactants, QSAR studies have been employed to predict properties like aquatic toxicity and eye irritation potential. nih.govcleaninginstitute.org An in silico study using the OECD QSAR Toolbox was performed to predict the potential genotoxic effects of several sorbitan esters, concluding they did not raise a concern for genotoxicity. nih.gov Although specific QSAR models solely for this compound are not widely published, the methodology is applicable. By generating a set of molecular descriptors for this compound (e.g., molecular weight, logP, topological indices), one could develop QSAR models to predict its performance and safety profile, aiding in the design of new surfactants with optimized properties. Coarse-grained modeling has also been used to generate data for building structure-property relationships to guide the design of excipients to prevent protein aggregation.
Environmental Disposition and Abiotic Degradation Pathways
Mechanisms of Hydrolytic Degradation
Hydrolysis is a primary chemical degradation pathway for esters in aqueous environments. For sorbitan (B8754009) isostearate, this involves the cleavage of the ester bond, yielding sorbitan (or its anhydrides like sorbide and isosorbide) and isostearic acid. cir-safety.orgnih.gov In general, sorbitan esters are considered stable under typical environmental conditions. epa.gov
The rate of hydrolytic degradation of sorbitan esters is significantly influenced by pH and temperature. While stable at neutral pH values (pH 2 to 12), hydrolysis can occur under conditions of excessively high or low pH. cir-safety.orgcir-safety.org The kinetics of this process are accelerated by increases in temperature. actapol.net
Studies on similar ester-containing compounds show that degradation is much more rapid in basic solutions compared to neutral or acidic conditions. rsc.org For instance, research on inulin, another complex carbohydrate, demonstrated that its chemical stability decreases with increasing temperature and time, particularly at a pH of 4 or lower. actapol.net At a pH of 3, a considerable increase in degradation was observed at temperatures above 60°C. actapol.net Conversely, in neutral and basic environments (pH ≥ 5), degradation may not occur even with thermal processing. actapol.net While direct kinetic data for sorbitan isostearate is limited, the general principle for ester hydrolysis suggests that the degradation rate will increase at pH values moving away from neutrality and at elevated temperatures. nih.govcore.ac.uk
Oxidative Degradation Processes
Oxidative degradation involves the reaction of the compound with oxygen or other oxidizing species, which can be initiated by heat or light. uomustansiriyah.edu.iq For this compound, this can affect both the fatty acid chain and the sorbitan moiety.
Auto-oxidation is a spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. massey.ac.nz This process can be initiated by heat or the presence of metal ions. uomustansiriyah.edu.iqmdpi.com For the isostearic acid portion of the molecule, which is a saturated branched-chain fatty acid, the oxidative stability is comparable to that of stearic acid, making it well-suited for applications requiring long shelf life. uu.nl
Photo-oxidation is initiated by the absorption of light, which can excite a sensitizer (B1316253) molecule, leading to the formation of radicals (Type I pathway) or singlet oxygen (Type II pathway). nih.gov These reactive species can then attack the this compound molecule. nih.gov Although sorbitan esters as a group are considered unlikely to photolyze significantly in the environment, the potential for photo-oxidation exists. epa.gov The process can lead to the cleavage of the fatty acid chain and the formation of various smaller molecules like aldehydes and carboxylic acids. protagene.com
Biodegradation Potential and Pathways
This compound, like other sorbitan esters, is considered to be biodegradable. kao.comresearchgate.net The primary mechanism is the enzymatic hydrolysis of the ester bond, which breaks the molecule down into sorbitan and isostearic acid. epa.gov These resulting components are then further metabolized by microorganisms. epa.gov The high level of biodegradation observed for sorbitan esters indicates that enzymatic cleavage of the ester linkage is an efficient process. epa.gov
In aqueous environments, this compound is subject to microbial degradation. Studies on related sorbitan esters demonstrate that they are readily biodegradable. researchgate.netnih.gov For example, sorbitan monooleate was found to be readily degraded (90%) by activated sludge within 100 hours. nih.gov The process is facilitated by microbial consortia that can break down complex organic compounds. frontiersin.org The rate of microbial uptake and degradation is often dependent on the solubility of the compound. mdpi.com Although this compound itself has low water solubility, its presence at the oil-water interface in emulsions can facilitate microbial access and degradation. epa.govmassey.ac.nz
Table 1: Biodegradation Data for Related Sorbitan Esters
| Compound | Test Method | Duration (days) | Biodegradation (%) | Reference |
|---|---|---|---|---|
| Sorbitan monolaurate | Modified MITI test (OECD 301C) | 14 | 57 | researchgate.netnih.gov |
| Sorbitan monooleate | Activated Sludge | 4.2 (100 hours) | 90 | nih.gov |
| Sorbitan stearate (B1226849) | Modified MITI test (OECD 301C) | 28 | 75 - 80 | redox.com |
| Sorbitan, fatty acid C6-C10 tetraester | Not specified | 28 | 60 - 83 | epa.gov |
Once released into the environment, this compound is expected to partition between different environmental compartments based on its physical and chemical properties. Due to its low water solubility and high octanol/water partition coefficient (Log Kow), it is expected to have low mobility in soil and will likely adsorb to soil and sediment. epa.govsantos.com This adsorption is a key factor in its environmental distribution. santos.com
In soil, microbial degradation is a significant fate process. scirp.org The breakdown into sorbitan and isostearic acid allows for further assimilation by soil microbes. epa.gov In water systems, while some degradation occurs in the water column, the majority of the compound is expected to adsorb to suspended solids and eventually settle into the sediment, where biodegradation will continue. kao.comsantos.com Given its ready biodegradability, this compound is unlikely to persist in the environment or bioaccumulate in the food chain. kao.comkao.com
Microbial Degradation in Aqueous Environments
By-product Formation and Transformation Products during Degradation
The environmental degradation of this compound primarily proceeds through biotic pathways, with abiotic degradation being less significant under typical environmental conditions. The main transformation process is the hydrolysis of the ester bond, which yields isostearic acid and various isomers of sorbitan anhydrides.
Research indicates that sorbitan esters as a category are readily biodegradable. epa.goveuropa.eu The primary and initial step in their degradation, whether through enzymatic action in organisms or in the environment, is the cleavage of the ester linkage. europa.euresearchgate.net This hydrolysis results in the formation of its two principal constituents.
Studies on the metabolic fate of structurally related sorbitan esters, such as sorbitan monostearate, confirm this pathway. When administered to rats, sorbitan monostearate is largely hydrolyzed into stearic acid and anhydrides of sorbitol. epa.govresearchgate.netnih.gov The fatty acid component is then absorbed and metabolized through normal fatty acid metabolism, while the sorbitan anhydride (B1165640) moiety is primarily excreted in the urine, with a fraction being oxidized to carbon dioxide. researchgate.netnih.gov It is expected that this compound follows the same metabolic and degradation pathway. nih.gov
Abiotic degradation via hydrolysis is generally not considered a relevant environmental pathway for sorbitan esters, with a calculated half-life of over a year at a neutral pH. europa.eu Similarly, phototransformation is not a significant degradation route. europa.eu The primary focus of environmental disposition is, therefore, on biodegradation.
The initial by-products of this compound degradation are detailed in the table below.
Table 1: Primary Degradation Products of this compound
| By-product Name | Chemical Formula (Representative) | Formation Pathway | Subsequent Fate |
|---|---|---|---|
| Isostearic Acid | C₁₈H₃₆O₂ | Hydrolysis of the ester bond | Readily biodegradable; metabolized by microorganisms. researchgate.netklkoleo.com |
Further research into the biodegradation of the resulting isostearic acid has shown that it is readily consumed by microorganisms. klkoleo.com One study focusing on the microbial degradation of saturated branched-chain fatty acids, including isostearic acid, found that certain bacterial strains selectively utilize the isostearic acid. researchgate.net This process resulted in the formation of a new group of shorter-chain fatty acids, specifically C10, C12, C14, and C16 linear and/or branched-chain fatty acids, as transformation products. researchgate.net
The table below summarizes the observed transformation products from the microbial degradation of isostearic acid.
Table 2: Observed Transformation Products from the Microbial Degradation of Isostearic Acid
| Original By-product | Degrading Agent | Observed Transformation Products | Reference |
|---|
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Isostearic acid |
| Sorbitan |
| Isosorbide (B1672297) |
| Sorbitan monostearate |
| Stearic acid |
| Carbon dioxide |
| C10 fatty acids |
| C12 fatty acids |
| C14 fatty acids |
Emerging Research Frontiers and Future Directions
Development of Novel Sorbitan (B8754009) Isostearate Derivatives for Specific Material Applications
The inherent versatility of sorbitan esters, derived from the esterification of sorbitan with fatty acids, allows for the creation of customized molecules for specific applications. shreechem.inwikipedia.org Research is increasingly focused on developing novel derivatives of sorbitan isostearate by modifying its molecular structure to achieve enhanced performance in targeted material systems.
The primary strategies for creating these derivatives involve alterations to both the hydrophilic sorbitan headgroup and the lipophilic isostearate tail. For instance, ethoxylation—the reaction with ethylene (B1197577) oxide—can be used to increase the hydrophilicity of the molecule, yielding derivatives with a higher Hydrophile-Lipophile Balance (HLB). marketresearchintellect.combiointerfaceresearch.comnih.gov This allows for the formulation of stable oil-in-water (o/w) emulsions, in contrast to the water-in-oil (w/o) emulsions typically formed by this compound alone. alfa-chemistry.comchemagent.su
Researchers are designing these derivatives for a variety of specialized applications:
Cosmetics and Personal Care: Tailored esters are being developed for advanced cosmetic formulations, such as stable, smooth-textured creams, lotions, and color cosmetics. shreechem.inmarketresearchintellect.com Derivatives with improved skin feel and compatibility with other cosmetic ingredients are a key focus. nih.gov
Industrial Applications: In areas like metalworking fluids and explosives, novel derivatives are being synthesized to improve emulsion stability under extreme conditions of temperature and pressure. aade.orggoogle.com For example, combining sorbitan esters with block copolymers has been shown to enhance the stability of explosive emulsions. google.com
Pharmaceuticals: The development of derivatives for drug delivery systems, such as niosomes and nanoemulsions, is a significant area of research. researchgate.netijpsonline.com These derivatives are designed to control the release of active pharmaceutical ingredients and improve their bioavailability.
The table below summarizes potential avenues for derivative development and their target applications.
| Derivative Type / Modification Strategy | Target Application | Anticipated Performance Enhancement | Reference |
|---|---|---|---|
| Ethoxylation (varying ethylene oxide chain length) | Pharmaceuticals, Cosmetics (O/W emulsions) | Increased hydrophilicity (higher HLB), improved stability in O/W systems. | marketresearchintellect.combiointerfaceresearch.com |
| Polymer Conjugation (e.g., with block copolymers) | Industrial Explosives, Drilling Fluids | Enhanced emulsion stability under high pressure and temperature, improved rheological control. | aade.orggoogle.com |
| Modification of Isostearate Chain | Lubricants, Personal Care | Altered solubility, improved lubricity, unique textural properties. | aade.org |
| Esterification with other functional groups | Drug Delivery, Smart Materials | Introduction of stimuli-responsive behavior, targeted binding capabilities. | cinz.nz |
Advanced Characterization Techniques for Complex Systems
Understanding the behavior of this compound in complex formulations like nanoemulsions and organogels requires sophisticated analytical methods. scielo.bratamanchemicals.com Emerging research leverages a suite of advanced characterization techniques to probe the physicochemical properties and performance of these systems at multiple scales.
These techniques provide detailed insights into droplet size, emulsion stability, interfacial properties, and crystalline structures, which are critical for formulation optimization.
Microscopy and Scattering: Techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to determine the particle size, size distribution (polydispersity index), and morphology of nanoemulsions. ijpsonline.comscielo.br
Rheological Analysis: Rheology is a powerful tool for characterizing the viscoelastic properties of creams and lotions containing this compound. nih.gov It helps in assessing the texture, spreadability, and physical stability of semi-solid formulations. nih.gov
Calorimetry and Diffraction: Differential Scanning Calorimetry (DSC) is employed to study the thermal behavior of formulations, including crystallization and melting points of the components. tandfonline.comresearchgate.net X-ray Diffraction (XRD) provides information on the polymorphic form of fat crystals in emulsions, which is crucial for the texture and stability of food and cosmetic products. tandfonline.com
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of new derivatives and to study molecular interactions within the formulation. researchgate.netumich.edu
Interfacial and Skin Barrier Analysis: For dermatological applications, methods like Trans-Epidermal Water Loss (TEWL) measurements and confocal Raman microscopy are used to evaluate the impact of formulations on skin barrier function. nih.gov
The following table highlights key characterization techniques and their specific applications in studying systems containing this compound.
| Characterization Technique | Parameter Measured | Application in this compound Systems | Reference |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Droplet size, Polydispersity Index (PDI) | Characterizing nanoemulsions for drug delivery and cosmetics. | scielo.br |
| Rheometry | Viscosity, Viscoelastic behavior | Assessing texture and stability of creams and lotions. | nih.gov |
| Differential Scanning Calorimetry (DSC) | Crystallization and melting behavior | Analyzing thermal properties of fats and waxes in food and cosmetic emulsions. | tandfonline.comresearchgate.net |
| X-Ray Diffraction (XRD) | Crystalline polymorphism | Determining the solid structure in fat-based formulations. | tandfonline.com |
| Trans-Epidermal Water Loss (TEWL) | Skin barrier function | Evaluating the performance of dermatological and cosmetic formulations. | nih.gov |
| Zeta Potential Analysis | Surface charge of droplets | Predicting the stability of colloidal dispersions and nanoemulsions. | scielo.br |
Integration with Smart and Responsive Materials
A particularly exciting frontier is the incorporation of this compound into "smart" or "stimuli-responsive" materials. These materials can undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or magnetic fields. cinz.nz As a key emulsifier, this compound can play a crucial role in the formulation and stability of such responsive systems. cinz.nz
The research in this area focuses on developing emulsions that can be controlled on demand. For example, stimuli-responsive emulsions can be designed to release an encapsulated active ingredient (like a drug or fragrance) only when a specific trigger is applied. cinz.nz This has vast potential in applications ranging from targeted drug delivery to advanced cosmetics and food products. cinz.nz
Key research directions include:
Temperature-Responsive Systems: Formulating emulsions that invert their phase (e.g., from o/w to w/o) at a specific Phase Inversion Temperature (PIT), a concept that can be harnessed for controlled release or separation processes. usp.br Thermoreversible organogels, which transition from a semi-solid to a liquid upon heating, also represent a class of smart materials where sorbitan esters are integral. atamanchemicals.com
pH-Responsive Emulsions: Developing systems where the emulsion stability is dependent on the pH of the surrounding medium. This is achieved by using co-emulsifiers that change their charge or conformation with pH, leading to controlled destabilization. cinz.nz
Magnetically-Responsive Emulsions: Incorporating magnetic nanoparticles into emulsions stabilized by this compound. These emulsions can be manipulated with an external magnetic field, offering a non-invasive trigger for demulsification or targeted delivery. cinz.nz
Sustainable and Circular Economy Approaches for this compound Production and Usage
The global push for sustainability and a circular economy is profoundly influencing the chemical industry, and the production of this compound is no exception. marketresearchintellect.comulisboa.pt Research is heavily focused on "green chemistry" principles to make the entire lifecycle of this compound more environmentally friendly. shreechem.inmatangiindustries.com
Key aspects of this sustainable approach include:
Renewable Feedstocks: this compound is inherently well-positioned for sustainability as its precursors—sorbitol and isostearic acid—can be derived from renewable plant-based sources. marketresearchintellect.comnih.gov Sorbitol is produced by the reduction of glucose from sources like corn starch, while fatty acids are obtained from vegetable oils. nih.govpcc.eu The focus is on moving completely away from any petroleum-derived ingredients. marketresearchintellect.com
Greener Synthesis Processes: Researchers are developing more efficient catalytic systems and production methods to reduce energy consumption and waste. google.com This includes exploring biocatalysis using enzymes like lipase (B570770), which can offer high selectivity and operate under milder reaction conditions, as demonstrated in the synthesis of sorbitol stearate (B1226849). umich.edu
Biodegradability: Sorbitan esters are known for being biodegradable, which is a significant advantage over many synthetic surfactants. shreechem.in This property is crucial for minimizing environmental impact, especially in wash-off products like cleansers and shampoos. marketresearchintellect.com
Circular Economy and Upcycling: The principles of a circular economy are being applied by sourcing raw materials from waste streams. scenturie.co.nz For example, there is potential to use fatty acids derived from upcycled sources, such as by-products from food manufacturing, aligning with goals to reduce waste and conserve natural resources. ulisboa.ptscenturie.co.nz The European Union's Green Deal, which aims for a climate-neutral continent by 2050, provides a strong regulatory driver for these innovations. ulisboa.pt
Computational and Data-Driven Approaches for Predictive Material Design
The traditional method of developing new formulations by trial-and-error is time-consuming and expensive. The future of material design lies in computational and data-driven approaches that can predict the properties and performance of molecules and formulations before they are synthesized in the lab. aade.orgnih.gov
This emerging field uses machine learning (ML), quantitative structure-property relationship (QSPR) models, and molecular simulations to accelerate the design of novel this compound derivatives and optimize their use in complex systems.
Predictive Modeling: ML algorithms, such as artificial neural networks (ANN) and ensemble learning, are being trained on large datasets to predict key performance indicators like emulsion viscosity and stability based on input parameters like surfactant concentration, temperature, and composition. nih.govnih.gov These models can rapidly screen potential formulations and identify the most promising candidates for experimental validation. nih.gov
QSPR Models: QSPR models establish mathematical relationships between the chemical structure of a surfactant and its physical properties (e.g., critical micelle concentration). arxiv.org Recently, Graph Neural Networks (GNNs) have shown great promise in predicting surfactant properties with high accuracy, offering a powerful alternative to traditional descriptor-based models. arxiv.org
Molecular Dynamics Simulations: These simulations can provide insights into how surfactant molecules arrange themselves at an oil-water interface and how they interact with other components. This fundamental understanding can guide the rational design of emulsifiers with improved packing and stability at the interface. aade.org
The table below outlines some of the computational approaches being explored and their specific goals in the context of surfactant and emulsion design.
| Computational Approach | Objective | Example Application | Reference |
|---|---|---|---|
| Machine Learning (e.g., ANN, EL) | Predict emulsion properties (e.g., viscosity) | Simulating the performance of surfactants in reducing heavy oil viscosity. | nih.govnih.gov |
| Graph Neural Networks (GNNs) | Predict surfactant properties (e.g., CMC) from molecular structure | High-throughput screening of new surfactant molecules. | arxiv.org |
| Quantitative Structure-Property Relationship (QSPR) | Correlate molecular structure with physical performance | Predicting foaming capacity or wettability of new derivatives. | arxiv.orgacs.org |
| Design of Experiment (DoE) Methodology | Optimize emulsifier composition and performance | Validating the performance improvement of optimized emulsifiers in drilling fluids. | aade.org |
| Molecular Dynamics (MD) Simulations | Understand interfacial behavior and molecular interactions | Analyzing how surfactants pack at the oil-water interface to improve emulsion stability. | aade.org |
Q & A
Q. How to systematically map this compound’s role in emerging nanocarrier systems (e.g., solid lipid nanoparticles)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
